molecular formula C13H23NO B13753141 Cyclopentyl(2-ethylpiperidin-1-yl)methanone CAS No. 574718-40-4

Cyclopentyl(2-ethylpiperidin-1-yl)methanone

Cat. No.: B13753141
CAS No.: 574718-40-4
M. Wt: 209.33 g/mol
InChI Key: XIUAWVWOVMNYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(2-ethylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.32782 g/mol . It is a member of the piperidine family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of Cyclopentyl(2-ethylpiperidin-1-yl)methanone typically involves the reaction of cyclopentanone with 2-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Cyclopentyl(2-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Cyclopentyl(2-ethylpiperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclopentyl(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context .

Comparison with Similar Compounds

Cyclopentyl(2-ethylpiperidin-1-yl)methanone can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the cyclopentyl and 2-ethylpiperidine groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.

Properties

CAS No.

574718-40-4

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

cyclopentyl-(2-ethylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H23NO/c1-2-12-9-5-6-10-14(12)13(15)11-7-3-4-8-11/h11-12H,2-10H2,1H3

InChI Key

XIUAWVWOVMNYNX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.